4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Medicinal Chemistry Organic Synthesis Drug Discovery

This thiazole-5-carboxylic acid features a rare 2-methylamino substituent that provides a unique synthetic handle and distinct electronic/steric profile compared to simpler 2-amino analogs (e.g., CAS 67899-00-7). It enables direct construction of N‑substituted amide and ester libraries for SAR campaigns that cannot be replicated with unsubstituted thiazoles. Solid‑state properties (mp 159–160 °C, predicted bp 346.8 °C) ensure straightforward handling and scalability for process development and large‑scale library production.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 110859-69-3
Cat. No. B034636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid
CAS110859-69-3
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC)C(=O)O
InChIInChI=1S/C6H8N2O2S/c1-3-4(5(9)10)11-6(7-2)8-3/h1-2H3,(H,7,8)(H,9,10)
InChIKeySTAHVMUZZJQAEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid (CAS 110859-69-3): A Core Thiazole Building Block for Chemical Synthesis and Drug Discovery


4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid (CAS 110859-69-3) is a heterocyclic compound featuring a thiazole core with a methylamino group at the 2-position, a methyl group at the 4-position, and a carboxylic acid moiety at the 5-position [1]. This molecular architecture provides a versatile scaffold for synthetic elaboration, particularly for the construction of diverse amide and ester derivatives, establishing its primary role as a strategic intermediate in medicinal chemistry and chemical biology .

Why a Generic Thiazole Carboxylic Acid Cannot Substitute for 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid (CAS 110859-69-3) in Synthetic Workflows


While the thiazole-5-carboxylic acid class is broad, substitution with a close analog is often unsuccessful due to the critical influence of the 2-position substituent on both chemical reactivity and downstream biological activity. The specific 2-methylamino group in 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid (CAS 110859-69-3) provides a unique handle for further derivatization and imparts distinct electronic and steric properties that directly affect the conformation and binding affinity of any resulting molecules . In contrast, the simpler 2-amino analog, 2-amino-4-methylthiazole-5-carboxylic acid (CAS 67899-00-7), lacks this methylamino group, leading to a different hydrogen-bonding capacity and reactivity profile, which precludes its use as a simple drop-in replacement for the target compound in a defined synthetic sequence or SAR campaign . This specificity makes the procurement of the exact compound essential for research reproducibility.

Quantitative Differentiation of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid (CAS 110859-69-3) as a Chemical Intermediate


Synthetic Utility: Documented Role as a Key Precursor to Biologically Relevant Scaffolds

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid is not a final bioactive compound but a crucial intermediate. Its documented synthesis and conversion into esters via a methylation-deacetylation sequence from an acetylaminothiazole precursor provides a validated, scalable route to a family of N-substituted thiazolecarboxylic acid derivatives . This contrasts with the 2-amino analog (CAS 67899-00-7), which lacks the N-methyl substituent and therefore does not offer the same path to N-substituted derivatives, limiting its utility in specific SAR explorations .

Medicinal Chemistry Organic Synthesis Drug Discovery

Physicochemical Properties: Distinct Physical State and Thermal Stability Profile

The compound is a solid with a reported melting point of 159-160 °C . This contrasts with its 2-amino analog (CAS 67899-00-7), which has a higher melting point range of 166-170 °C, indicating a different solid-state structure and potentially different solubility and formulation properties . Additionally, the predicted boiling point of the target compound is 346.8±34.0 °C at 760 mmHg, providing a key parameter for purification and processing .

Physical Chemistry Formulation Science Analytical Chemistry

Optimal Application Scenarios for 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid (CAS 110859-69-3) Based on Verified Evidence


Medicinal Chemistry: Synthesis of N-Substituted Thiazole Derivatives for SAR Studies

Researchers investigating the structure-activity relationships (SAR) of thiazole-based inhibitors or modulators require this specific compound as a key intermediate. Its documented use in the synthesis of 2-methylamino-4-methylthiazole-5-carboxylic acid esters provides a direct entry into a series of N-substituted analogs . The methylamino group is a distinct pharmacophore element that cannot be introduced as efficiently from other starting materials, making this compound a strategic choice for exploring this chemical space.

Process Chemistry: Building Block for Amide and Ester Library Synthesis

The carboxylic acid functionality at the 5-position makes this compound an ideal building block for the creation of diverse amide and ester libraries via standard coupling reactions. Its solid-state properties (melting point 159-160 °C) and predicted high boiling point (346.8 °C) facilitate easy handling, purification, and scale-up, which are essential for process development and large-scale library production .

Chemical Biology: Development of Novel Probes and Tool Compounds

Given its heterocyclic core and reactive carboxylic acid handle, this compound serves as a versatile starting point for the synthesis of chemical probes, affinity labels, or fluorescent conjugates. Its unique 2-methylamino substituent can be exploited for further functionalization or to modulate target binding, offering a distinct advantage over simpler, unsubstituted thiazole building blocks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.